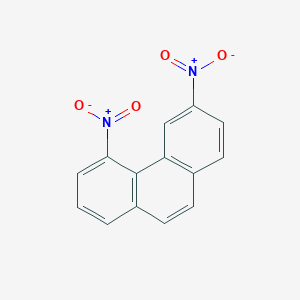

3,5-Dinitrophenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

159092-72-5 |

|---|---|

Molecular Formula |

C14H8N2O4 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

3,5-dinitrophenanthrene |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)11-7-6-9-4-5-10-2-1-3-13(16(19)20)14(10)12(9)8-11/h1-8H |

InChI Key |

ACKYQATWPXBWLE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |

Other CAS No. |

159092-72-5 |

Synonyms |

3,5-DINITROPHENANTHRENE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dinitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3,5-dinitrophenanthrene. Due to the limited availability of direct and selective synthesis methods for this specific isomer, this document outlines a proposed pathway based on the established principles of electrophilic aromatic substitution on phenanthrene, followed by advanced separation techniques. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in medicinal chemistry and materials science. Nitrated phenanthrenes, in particular, are valuable precursors for the synthesis of various functionalized molecules, including amines and other derivatives with potential biological activity. The specific isomer, 3,5-dinitrophenanthrene (CAS Number: 159092-72-5), presents a unique substitution pattern that can be a key structural motif in the design of novel compounds.

However, the synthesis of 3,5-dinitrophenanthrene is not straightforward. The direct nitration of phenanthrene is known to be complex, yielding a mixture of various mono- and dinitro-isomers. The regioselectivity of this electrophilic substitution is governed by the electronic and steric properties of the phenanthrene nucleus, with the 9- and 10-positions being the most reactive sites. Consequently, obtaining the 3,5-dinitro isomer in a pure form requires a carefully considered synthetic strategy coupled with efficient purification methods.

This guide will delve into the theoretical aspects of phenanthrene nitration, propose a viable, albeit non-selective, synthetic approach, and detail the necessary steps for the isolation and purification of the target compound.

Theoretical Background: Regioselectivity of Phenanthrene Nitration

The nitration of phenanthrene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic system, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate determines the preferred position of substitution.

For phenanthrene, theoretical calculations and experimental observations indicate that the positions most susceptible to electrophilic attack are C9 and C10, followed by C1, C3, C4, and C2. This is because the positive charge in the arenium ion formed by attack at the 9- or 10-position can be delocalized over two intact benzene rings, which is energetically more favorable than the intermediates formed by attack at other positions.

Dinitration of phenanthrene further complicates the product distribution. The first nitro group, being an electron-withdrawing group, deactivates the ring towards further electrophilic attack and directs the second incoming nitro group to specific positions. The precise isomer distribution is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.

Proposed Synthesis Pathway

Given the lack of a reported selective synthesis for 3,5-dinitrophenanthrene, a plausible approach involves the direct dinitration of phenanthrene followed by the chromatographic separation of the resulting isomer mixture.

Caption: Proposed synthesis workflow for 3,5-dinitrophenanthrene.

Dinitration of Phenanthrene

This protocol describes a general method for the dinitration of phenanthrene to produce a mixture of dinitrophenanthrene isomers.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenanthrene in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the solution in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred phenanthrene solution, maintaining the temperature between 0-10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-water. The crude product will precipitate out.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. The crude product is a mixture of dinitrophenanthrene isomers.

Table 1: Representative Reaction Conditions for Phenanthrene Nitration

| Parameter | Condition |

| Reactant | Phenanthrene |

| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) |

| Solvent | Glacial Acetic Acid or Dichloromethane |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Reaction Time | 2-6 hours |

Note: The specific ratios of reactants and the reaction time should be optimized to maximize the yield of dinitrated products.

Separation and Purification of 3,5-Dinitrophenanthrene

The most critical step in obtaining pure 3,5-dinitrophenanthrene is the separation of the complex isomer mixture. Preparative High-Performance Liquid Chromatography (HPLC) is the most promising technique for this purpose.

Caption: Experimental workflow for the separation of 3,5-dinitrophenanthrene.

Experimental Protocol for Preparative HPLC:

-

Sample Preparation: Dissolve the crude dinitrophenanthrene mixture in a suitable solvent, such as a mixture of acetonitrile and water, and filter it through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column suitable for preparative scale separations.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. The gradient program should be optimized to achieve the best separation of the isomers.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: UV detection at a wavelength where the dinitrophenanthrene isomers show strong absorbance (e.g., 254 nm).

-

-

Fraction Collection: Collect fractions as the separated isomers elute from the column. An automated fraction collector is highly recommended.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

-

Isolation: Combine the fractions containing the pure 3,5-dinitrophenanthrene and remove the solvent by rotary evaporation to obtain the final product.

Table 2: Typical HPLC Parameters for Nitrophenanthrene Isomer Separation

| Parameter | Condition |

| Column | Reversed-phase C18 (Preparative Scale) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized linear gradient (e.g., 50-100% B over 30 min) |

| Flow Rate | Dependent on column dimensions (e.g., 10-50 mL/min) |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Characterization

The structure and purity of the isolated 3,5-dinitrophenanthrene should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the phenanthrene ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₁₄H₈N₂O₄).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitro group stretching vibrations.

-

Melting Point: To determine the melting point of the purified compound.

Conclusion

The synthesis of 3,5-dinitrophenanthrene presents a significant challenge due to the lack of regioselectivity in the direct nitration of phenanthrene. The proposed pathway, involving a non-selective dinitration followed by a meticulous preparative HPLC separation, offers a viable, though potentially low-yielding, route to this specific isomer. The success of this approach hinges on the careful optimization of both the nitration reaction conditions and the chromatographic separation protocol. This guide provides a solid foundation for researchers to develop a robust and reproducible method for the synthesis and isolation of 3,5-dinitrophenanthrene for its potential applications in drug discovery and materials science. Further research into more selective synthetic methodologies is warranted to improve the efficiency of obtaining this valuable compound.

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dinitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrophenanthrene is a nitroaromatic compound belonging to the family of phenanthrene derivatives. As with many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), its physicochemical properties are crucial for understanding its environmental fate, bioavailability, and potential biological activity. This technical guide provides a summary of the known physicochemical properties of 3,5-Dinitrophenanthrene, outlines general experimental protocols for their determination, and discusses the potential biological implications based on related compounds. Due to a scarcity of direct experimental data for this specific isomer, some properties are presented as predicted values, and methodologies are described in a generalized context.

Core Physicochemical Properties

The fundamental physicochemical properties of 3,5-Dinitrophenanthrene are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other values may be estimations due to a lack of direct experimental measurement in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | [1] |

| Molecular Weight | 268.22 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Physical Appearance | Expected to be a crystalline solid | General property of similar compounds |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point. This value is a key indicator of purity.

Determination of Boiling Point

For compounds that are stable at high temperatures, the boiling point can be determined by distillation. However, for many nitroaromatic compounds, decomposition may occur before the boiling point is reached. In such cases, techniques like differential scanning calorimetry (DSC) can provide information on the thermal stability and phase transitions of the substance.

Determination of Solubility

The solubility of 3,5-Dinitrophenanthrene in various solvents can be determined by the shake-flask method. A known excess amount of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis and Characterization Workflow

The synthesis of dinitrophenanthrene isomers typically involves the nitration of phenanthrene. The following diagram illustrates a general workflow for the synthesis and subsequent characterization to determine its physicochemical properties.

Caption: General workflow for the synthesis and physicochemical characterization of 3,5-Dinitrophenanthrene.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of 3,5-Dinitrophenanthrene are not available in the current literature. However, the broader class of nitro-PAHs is known for its potential genotoxicity and mutagenicity.[2] The biological activity of these compounds is often dependent on the metabolic activation of the nitro group.

The following diagram illustrates a generalized signaling pathway that is often implicated in the cellular response to DNA damage, which can be induced by genotoxic agents like certain nitro-PAHs. It is important to emphasize that this is a hypothetical pathway for 3,5-Dinitrophenanthrene and is based on the known mechanisms of related compounds.

Caption: Hypothetical DNA damage response pathway potentially activated by 3,5-Dinitrophenanthrene.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of 3,5-Dinitrophenanthrene. While direct experimental data for several key properties are lacking, this document provides a framework for researchers by outlining standard experimental protocols and discussing potential biological activities based on related compounds. Further experimental investigation into the synthesis, characterization, and biological evaluation of 3,5-Dinitrophenanthrene is warranted to fill the existing data gaps and to fully understand its toxicological and pharmacological profile.

References

Environmental Occurrence of Dinitrophenanthrenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the environmental occurrence of nitrophenanthrenes, with a specific focus on dinitrophenanthrenes. A thorough review of the scientific literature reveals a significant data gap regarding the environmental concentrations of dinitrophenanthrenes. Therefore, this guide broadens its scope to include the more widely studied mononitrophenanthrenes as a proxy to understand the potential sources, environmental fate, and analytical methodologies applicable to dinitrophenanthrenes. This document summarizes the available quantitative data for nitrophenanthrenes in various environmental compartments, details the experimental protocols for their analysis, and presents a generalized workflow for their detection.

Introduction: The Data Gap on Dinitrophenanthrenes

Nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs) are environmental contaminants formed through the incomplete combustion of organic materials and the atmospheric nitration of parent PAHs.[1] Dinitrophenanthrenes, a subset of nitro-PAHs, are of interest due to the known toxic and mutagenic properties of many nitro-PAH compounds. Despite their potential environmental significance, a comprehensive search of the peer-reviewed literature reveals a notable absence of quantitative data on the environmental occurrence of dinitrophenanthrenes.

This guide acknowledges this critical data gap and, to provide a valuable resource, focuses on the available information for the broader class of nitrophenanthrenes. The environmental behavior, sources, and analytical methods for mononitrophenanthrenes are expected to be analogous to those for dinitrophenanthrenes.

Sources of Nitrophenanthrenes in the Environment

Nitrophenanthrenes are introduced into the environment through two primary pathways:

-

Primary Emissions: Direct release from combustion sources.

-

Secondary Formation: Atmospheric reactions of phenanthrene with nitrogen oxides.[1]

Major anthropogenic sources of nitrophenanthrenes include:

-

Diesel and Gasoline Engine Exhaust: A significant contributor to urban air pollution.

-

Industrial Processes: Emissions from coal combustion, waste incineration, and industrial boilers.

-

Biomass Burning: Forest fires and residential wood combustion.

Once released, nitrophenanthrenes can partition between the gas and particulate phases in the atmosphere and can be transported over long distances. They can then be deposited into terrestrial and aquatic ecosystems.

Quantitative Occurrence of Nitrophenanthrenes in the Environment

The following tables summarize the available quantitative data for the concentration of nitrophenanthrene isomers in various environmental matrices. It is important to note that the data is limited and geographically sparse, highlighting the need for more extensive monitoring studies.

Table 1: Concentrations of Nitrophenanthrenes in Air (PM₂.₅)

| Compound | Location | Concentration Range (pg/m³) | Mean Concentration (pg/m³) | Seasonality | Reference |

| 3-Nitrophenanthrene | Kanazawa, Japan (Roadside) | Not Reported | Winter: ~1.5Spring: ~0.8Autumn: ~0.6Summer: ~0.3 | Highest in winter, lowest in summer | [2] |

Table 2: Concentrations of Nitrophenanthrenes in Water

| Compound | Location | Concentration Range (ng/L) | Mean Concentration (ng/L) | Notes | Reference |

| 9-Nitrophenanthrene | Taige Canal, China | Not Detected - 76.3 | Not Reported | Dominant nitro-PAH in surface water | [3] |

Table 3: Concentrations of Nitrophenanthrenes in Sediment

| Compound | Location | Concentration Range (ng/g dw) | Mean Concentration (ng/g dw) | Notes | Reference |

| 9-Nitrophenanthrene | Taige Canal, China | 22.9 - 96.5 (Total NPAHs) | Not Reported for individual compound | Moderate ecological risk indicated | [3] |

Experimental Protocols for the Analysis of Nitrophenanthrenes

The analysis of nitrophenanthrenes in environmental samples is a multi-step process that requires sensitive and selective analytical techniques. The general workflow involves sample collection, extraction, cleanup, and instrumental analysis.

Sample Collection

-

Air: High-volume air samplers are used to collect particulate matter (PM₂.₅ or total suspended particulates) on quartz fiber filters.

-

Water: Grab samples of surface water are collected in amber glass bottles.

-

Soil and Sediment: Surface soil or sediment samples are collected using stainless steel scoops or corers and stored in glass jars.

Extraction

The goal of extraction is to isolate the target analytes from the sample matrix. Common extraction techniques include:

-

Soxhlet Extraction: A classic technique involving continuous extraction with an organic solvent (e.g., dichloromethane, hexane/acetone mixture) for an extended period (e.g., 18-24 hours).

-

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes more efficiently with less solvent consumption.

-

Ultrasonic Extraction: The use of high-frequency sound waves to facilitate the extraction of analytes into a solvent.

Cleanup

Environmental extracts are complex mixtures containing numerous interfering compounds. Cleanup procedures are essential to remove these interferences and isolate the nitrophenanthrene fraction.

-

Solid-Phase Extraction (SPE): A widely used technique where the sample extract is passed through a cartridge packed with a solid adsorbent (e.g., silica gel, Florisil). The target analytes are retained on the adsorbent and then selectively eluted with a different solvent.

-

Column Chromatography: A gravity-based chromatographic technique using a glass column packed with an adsorbent (e.g., silica gel, alumina) to separate compounds based on their polarity.

Instrumental Analysis

The final determination and quantification of nitrophenanthrenes are typically performed using high-resolution chromatographic techniques coupled with sensitive detectors.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of nitro-PAHs. A gas chromatograph separates the individual compounds, which are then detected and quantified by a mass spectrometer. The use of a high-resolution capillary column (e.g., DB-5ms) is crucial for the separation of isomers.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection: HPLC is another powerful technique for the analysis of nitro-PAHs. Reverse-phase columns (e.g., C18) are typically used for separation. Fluorescence detection offers high sensitivity for some nitro-PAHs, while mass spectrometry provides greater selectivity and structural information.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized experimental workflow for the analysis of nitrophenanthrenes in environmental samples.

Caption: Generalized workflow for the analysis of nitrophenanthrenes in environmental samples.

Conclusion and Future Directions

This technical guide has synthesized the limited available information on the environmental occurrence of nitrophenanthrenes, highlighting a significant data gap for dinitrophenanthrene isomers. The provided data on mononitrophenanthrenes in air, water, and sediment offer a preliminary understanding of the potential environmental distribution of these compounds. The detailed experimental protocols and the visualized analytical workflow serve as a practical resource for researchers initiating studies in this area.

Future research should prioritize the development of analytical standards for dinitrophenanthrene isomers and the subsequent monitoring of their presence in various environmental media. Such studies are crucial for a comprehensive assessment of the environmental risks posed by this class of nitro-PAHs and for the development of effective mitigation strategies.

References

- 1. Monitoring of environmental exposure to polycyclic aromatic hydrocarbons: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of PM2.5-Bound Polycyclic Aromatic Hydrocarbons and Nitro-Polycyclic Aromatic Hydrocarbons at A Roadside Air Pollution Monitoring Station in Kanazawa, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3,5-Dinitrophenanthrene in Organic Solvents

This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the anticipated solubility characteristics and the methodologies for their empirical determination.

Predicted Solubility Profile of 3,5-Dinitrophenanthrene

The introduction of two nitro groups onto the phenanthrene backbone is expected to significantly influence its solubility profile. The nitro groups are strongly electron-withdrawing and increase the polarity of the molecule. This increased polarity will likely decrease its solubility in non-polar aromatic solvents compared to the parent phenanthrene, while potentially increasing its solubility in more polar organic solvents.

Based on the principle of "like dissolves like," 3,5-dinitrophenanthrene is anticipated to be most soluble in polar aprotic solvents and sparingly soluble in non-polar and polar protic solvents.

Solubility Data of Structurally Related Compounds

To provide a frame of reference, the following table summarizes the solubility of phenanthrene, the parent aromatic hydrocarbon, in various organic solvents. This data can serve as a qualitative guide for solvent selection in experimental solubility determinations of 3,5-dinitrophenanthrene.

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |

| Phenanthrene | Ethanol | ~20 | Not Specified |

| Phenanthrene | Dimethyl Sulfoxide (DMSO) | ~30 | Not Specified |

| Phenanthrene | Dimethylformamide (DMF) | ~30 | Not Specified |

Data sourced from publicly available chemical product information.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental workflow for determining the solubility of a solid organic compound, such as 3,5-dinitrophenanthrene, in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

3,5-Dinitrophenanthrene (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of a solid compound.

Detailed Procedure

-

Preparation of Saturated Solutions: An excess amount of solid 3,5-dinitrophenanthrene is added to a series of vials, each containing a known volume of a specific organic solvent. The vials are then tightly sealed to prevent solvent evaporation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed for a short period to allow the excess solid to settle. The suspension is then centrifuged to further separate the undissolved solid. A sample of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining particulate matter.

-

Quantification: The filtered saturated solution is then appropriately diluted with the same solvent. The concentration of 3,5-dinitrophenanthrene in the diluted sample is determined using a suitable analytical method, such as HPLC with a UV detector or GC-MS.[2][3] A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

Analytical Methods for Quantification

The choice of analytical method is crucial for accurate solubility determination. For polycyclic aromatic hydrocarbons and their derivatives, HPLC and GC are the most common techniques.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of phenanthrene derivatives. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity and is particularly useful for identifying and quantifying components in a mixture. A capillary column with a suitable stationary phase is used for separation. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.[2]

Synthesis and Purification of 3,5-Dinitrophenanthrene

For accurate solubility studies, the purity of the solute is paramount. While specific synthesis routes for 3,5-dinitrophenanthrene are not detailed in the provided search results, a general approach would involve the nitration of phenanthrene. The purification of the resulting product is critical and can be achieved through techniques such as recrystallization or column chromatography. The purity of the final product should be confirmed by analytical methods like HPLC, NMR, and mass spectrometry.[4]

Conclusion

While direct experimental data on the solubility of 3,5-dinitrophenanthrene in organic solvents is currently lacking, this guide provides a solid framework for researchers to approach its determination. By understanding the solubility of the parent compound, phenanthrene, and employing the detailed experimental and analytical protocols outlined, scientists can reliably measure the solubility of this compound. Such data is essential for a wide range of applications in chemical research and drug development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of High Purity 3,5-Diamino-2,4,6-trinitrochlorobenzene [energetic-materials.org.cn]

Theoretical Investigations of Dinitrophenanthrene Isomers: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of dinitrophenanthrene isomers. Given the scarcity of direct experimental data on these specific molecules, this paper focuses on established computational chemistry workflows, particularly Density Functional Theory (DFT), to predict their structural, electronic, and spectroscopic properties. The protocols and data presentation formats are derived from studies on analogous nitroaromatic compounds.

Introduction to Dinitrophenanthrene Isomers

Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings.[1][2] The introduction of two nitro (-NO₂) groups to the phenanthrene backbone can result in a large number of dinitrophenanthrene (C₁₄H₈N₂O₄) isomers, each with unique electronic and chemical characteristics. The position of the electron-withdrawing nitro groups significantly influences the electron density distribution, molecular geometry, and reactivity of the parent molecule. Theoretical studies are therefore crucial for understanding the structure-property relationships within this class of compounds, which can inform potential applications in materials science and drug development.

Theoretical Methodologies

The in silico investigation of dinitrophenanthrene isomers relies on a systematic computational workflow. Density Functional Theory (DFT) has proven to be a robust and accurate method for studying nitroaromatic compounds.[3][4][5]

Computational Protocol

A typical theoretical study of dinitrophenanthrene isomers involves the following steps:

-

Initial Structure Generation: The 3D structures of all possible dinitrophenanthrene isomers are generated using molecular modeling software.

-

Geometry Optimization: The geometry of each isomer is optimized to find its most stable conformation. This is a critical step as all subsequent property calculations are dependent on the optimized structure. A common and effective method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).[2] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms a stable structure.

-

Property Calculations: Once a stable structure is confirmed, a single-point energy calculation can be performed, often with a larger basis set, to obtain more accurate electronic properties. Key properties to be calculated include:

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

-

Electronic Properties:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Dipole Moment: Provides information about the overall polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule, identifying regions susceptible to electrophilic and nucleophilic attack.

-

-

Spectroscopic Properties:

-

Infrared (IR) Spectra: Can be predicted from the calculated vibrational frequencies.

-

UV-Vis Spectra: Can be simulated using Time-Dependent DFT (TD-DFT) calculations to predict electronic transitions.

-

-

Data Presentation

The quantitative results from these theoretical studies are best presented in tabular format for clear comparison between isomers.

Table 1: Calculated Thermodynamic and Electronic Properties of Dinitrophenanthrene Isomers

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1,2-Dinitrophenanthrene | ||

| 1,3-Dinitrophenanthrene | ||

| 1,4-Dinitrophenanthrene | ||

| ... (other isomers) |

Note: Relative energies are calculated with respect to the most stable isomer.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of Dinitrophenanthrene Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,2-Dinitrophenanthrene | |||

| 1,3-Dinitrophenanthrene | |||

| 1,4-Dinitrophenanthrene | |||

| ... (other isomers) |

Visualization of Workflows and Relationships

Graphviz diagrams can effectively illustrate the computational workflow and the logical relationships between molecular structure and properties.

Caption: Computational workflow for the theoretical study of dinitrophenanthrene isomers.

Caption: Logical relationship between nitro group position and key molecular properties.

Conclusion

Theoretical studies provide a powerful and cost-effective approach to understanding the structure-property relationships of dinitrophenanthrene isomers. By employing robust computational methodologies like Density Functional Theory, researchers can predict a wide range of molecular properties, guiding further experimental investigations and the rational design of novel molecules for various applications. The workflows and data presentation formats outlined in this guide offer a standardized framework for conducting and reporting such theoretical investigations.

References

- 1. graphviz.org [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

3,5-Dinitrophenanthrene: A Technical Guide to its Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3,5-dinitrophenanthrene as a versatile precursor in organic synthesis. While direct literature on 3,5-dinitrophenanthrene is limited, this document extrapolates its synthetic potential based on the well-established chemistry of phenanthrene and dinitroaromatic compounds. The methodologies and data presented are based on analogous reactions and provide a robust framework for its use in research and development.

Core Concepts: Synthesis and Reactivity

3,5-Dinitrophenanthrene is a polycyclic aromatic hydrocarbon bearing two nitro groups, which are strong electron-withdrawing groups. This electronic feature governs its reactivity, making the aromatic core susceptible to nucleophilic attack and the nitro groups themselves amenable to reduction. The phenanthrene scaffold provides a rigid, planar structure that is a key component in many functional materials and biologically active molecules.

Hypothetical Synthesis of 3,5-Dinitrophenanthrene

The direct synthesis of 3,5-dinitrophenanthrene would likely proceed via the electrophilic nitration of phenanthrene. The substitution pattern of phenanthrene is complex, and nitration can lead to a mixture of isomers. Achieving selectivity for the 3,5-positions may require careful control of reaction conditions.

A plausible approach involves the use of a mixed acid system, such as nitric acid and sulfuric acid, a common reagent for the nitration of aromatic compounds. The reaction is typically performed at low temperatures to control the exothermicity and potentially improve selectivity.

Table 1: Hypothetical Reaction Parameters for the Synthesis of 3,5-Dinitrophenanthrene

| Parameter | Value |

| Starting Material | Phenanthrene |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Solvent | Acetic Anhydride |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Work-up | Aqueous quench, neutralization, extraction |

Key Reactions of 3,5-Dinitrophenanthrene: Reduction to 3,5-Diaminophenanthrene

The most significant application of 3,5-dinitrophenanthrene in organic synthesis is its role as a precursor to 3,5-diaminophenanthrene. The reduction of the nitro groups to amines is a fundamental transformation that opens up a vast array of subsequent chemical modifications. The resulting diamine is a valuable building block for the synthesis of polymers, dyes, and heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2]

Several methods are available for the reduction of dinitroaromatic compounds, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.[3][4][5]

Table 2: Comparison of Reduction Methods for Dinitroaromatics

| Reagent System | Advantages | Disadvantages |

| H₂/Pd/C | High yield, clean reaction | Requires specialized hydrogenation equipment |

| Sn/HCl | Effective for complete reduction | Harsh acidic conditions, work-up can be tedious |

| Fe/NH₄Cl | Milder conditions, cost-effective | Can be slower, may require excess reagent |

| NaBH₄/NiCl₂ | Mild conditions, good functional group tolerance | Reagent can be expensive |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and reduction of 3,5-dinitrophenanthrene, based on established procedures for similar compounds.

Synthesis of 3,5-Dinitrophenanthrene (Hypothetical)

Materials:

-

Phenanthrene (1 equivalent)

-

Acetic anhydride

-

Concentrated nitric acid (2.2 equivalents)

-

Concentrated sulfuric acid (catalytic)

-

Ice

-

Deionized water

-

Sodium bicarbonate solution (5%)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenanthrene in acetic anhydride and cool the mixture to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Neutralize the mixture with a 5% sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reduction of 3,5-Dinitrophenanthrene to 3,5-Diaminophenanthrene

Method A: Catalytic Hydrogenation

Materials:

-

3,5-Dinitrophenanthrene (1 equivalent)

-

10% Palladium on carbon (5-10 mol%)

-

Ethanol

-

Hydrogen gas

Procedure:

-

To a solution of 3,5-dinitrophenanthrene in ethanol in a hydrogenation vessel, add 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (as monitored by a pressure gauge).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,5-diaminophenanthrene, which can be purified by recrystallization.

Method B: Reduction with Iron in the presence of Ammonium Chloride [2]

Materials:

-

3,5-Dinitrophenanthrene (1 equivalent)

-

Iron powder (5 equivalents)

-

Ammonium chloride (4 equivalents)

-

Ethanol

-

Water

Procedure:

-

Suspend 3,5-dinitrophenanthrene in a mixture of ethanol and water.[2]

-

Add iron powder and ammonium chloride to the suspension.[2]

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by extraction and subsequent recrystallization.

Visualizing the Synthesis and Transformation

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway from phenanthrene to 3,5-diaminophenanthrene.

Caption: General experimental workflow for organic synthesis.

Applications in Drug Development and Materials Science

The derivative, 3,5-diaminophenanthrene, serves as a valuable scaffold in several areas:

-

Pharmaceutical Synthesis: The amino groups can be readily functionalized to introduce pharmacophores, making it a key intermediate for the synthesis of novel therapeutic agents.[1] Diaminophenanthrene derivatives have been explored for their potential biological activities.

-

Fine Chemicals: It can be used as a precursor for the synthesis of specialized dyes and pigments.[1]

-

Materials Science: The rigid phenanthrene core is an attractive component for the development of novel materials with tailored electronic and photophysical properties.[1] For instance, diaminophenanthrenes have been utilized in the synthesis of anion receptors.[2]

This guide provides a foundational understanding of the potential of 3,5-dinitrophenanthrene as a precursor in organic synthesis. The provided protocols, while based on analogous systems, offer a starting point for the development of robust synthetic routes to novel and functional molecules. Further research into the specific synthesis and reactivity of 3,5-dinitrophenanthrene is warranted to fully exploit its synthetic utility.

References

The Advent of Nitrophenanthrenes: A Technical History and Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of nitrophenanthrenes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the initial synthesis, evolution of experimental protocols, and the current understanding of the biological activities of this important class of compounds.

Discovery and Historical Context

The story of nitrophenanthrenes begins with the isolation of their parent compound, phenanthrene, from coal tar in 1872 by Carl Graebe and independently by Wilhelm Rudolph Fittig and his student Eugen Ostermayer. Following the discovery of methods to introduce nitro groups into aromatic compounds, pioneered by Mitscherlich's synthesis of nitrobenzene in 1834, the stage was set for the nitration of this newly discovered polycyclic aromatic hydrocarbon.

The first systematic investigation into the nitration of phenanthrene appears to have been conducted by Schmidt and Heinle in 1911 , as documented in the Berichte der deutschen chemischen Gesellschaft. Their work laid the groundwork for understanding the reactivity of the phenanthrene nucleus towards electrophilic substitution. However, it was the later work of Dewar and Warford in 1956 that critically re-examined and clarified the isomer distribution from the nitration of phenanthrene, highlighting discrepancies in the earlier findings and providing a more accurate picture of the reaction's kinetics and product ratios. This mid-20th-century research provided a more robust foundation for the synthesis and study of specific nitrophenanthrene isomers.

Physicochemical Properties of Nitrophenanthrene Isomers

The position of the nitro group on the phenanthrene ring system significantly influences the physicochemical properties of the resulting isomer. These properties are critical for understanding their environmental fate, metabolic processing, and biological activity. The following table summarizes key quantitative data for several common nitrophenanthrene isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP |

| 1-Nitrophenanthrene | 17024-17-8 | C₁₄H₉NO₂ | 223.23 | 114-116 | 3.8 |

| 2-Nitrophenanthrene | 17024-18-9 | C₁₄H₉NO₂ | 223.23 | 169-171 | 3.8 |

| 3-Nitrophenanthrene | 17024-19-0 | C₁₄H₉NO₂ | 223.23 | 155-157 | 3.8 |

| 4-Nitrophenanthrene | 17024-20-3 | C₁₄H₉NO₂ | 223.23 | 118-120 | 3.8 |

| 9-Nitrophenanthrene | 954-46-1 | C₁₄H₉NO₂ | 223.23 | 116-118 | 3.7 |

Experimental Protocols

The methodologies for the synthesis of nitrophenanthrenes have evolved from early, less controlled reactions to more refined and selective modern procedures.

Historical Method: Nitration in Acetic Acid (Based on Schmidt and Heinle, 1911)

This early method involved the direct nitration of phenanthrene using nitric acid in a solvent such as hot acetic acid.

Materials:

-

Phenanthrene

-

Concentrated Nitric Acid

-

Glacial Acetic Acid

Procedure:

-

Dissolve phenanthrene in hot glacial acetic acid.

-

Slowly add concentrated nitric acid to the stirred solution.

-

Maintain the reaction mixture at an elevated temperature for a specified period.

-

Cool the mixture and pour it into cold water to precipitate the nitrated products.

-

Collect the solid product by filtration, wash with water, and dry.

-

Separate the resulting mixture of isomers using fractional crystallization or other early separation techniques.

Note: This method often resulted in a mixture of isomers and by-products, with limited control over the degree of nitration.

Modern Method: Nitration with Mixed Acid

Modern synthesis typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺), allowing for more controlled nitration.

Materials:

-

Phenanthrene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Dichloromethane (or other suitable solvent)

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Cool a flask containing the desired solvent (e.g., dichloromethane) in an ice bath.

-

Slowly and cautiously add concentrated sulfuric acid to the solvent with stirring.

-

In a separate container, prepare a solution of phenanthrene in the same solvent.

-

Slowly add the phenanthrene solution to the cooled acid mixture with continuous stirring.

-

Slowly add concentrated nitric acid dropwise to the reaction mixture, maintaining a low temperature.

-

Allow the reaction to proceed for a set time, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting product mixture using column chromatography to isolate the desired nitrophenanthrene isomer.

Biological Activity and Signaling Pathways

Nitrophenanthrenes are of significant interest to researchers due to their biological activities, particularly their mutagenicity and genotoxicity. The metabolic activation of these compounds is a key process in exerting their toxic effects.

Metabolic Activation Pathway Leading to Mutagenicity

The mutagenicity of many nitrophenanthrenes is dependent on their metabolic activation to reactive intermediates that can form DNA adducts. This process typically involves the reduction of the nitro group.

Caption: Metabolic activation of nitrophenanthrene to a mutagenic intermediate.

General Genotoxicity and Oxidative Stress Pathway

Beyond direct mutagenicity, nitrophenanthrenes, like other polycyclic aromatic hydrocarbons, can contribute to cellular damage through the induction of oxidative stress and subsequent genotoxic effects.

Caption: Genotoxicity pathway of nitrophenanthrenes via oxidative stress.

Conclusion

From their initial, somewhat serendipitous synthesis in the early 20th century to their current status as important subjects of toxicological and environmental research, nitrophenanthrenes have a rich scientific history. The evolution of synthetic methods has allowed for the detailed study of individual isomers, revealing the profound impact of nitro group placement on their chemical and biological properties. The elucidation of their metabolic activation pathways continues to be a critical area of research, with significant implications for understanding the health risks associated with environmental exposure to polycyclic aromatic hydrocarbons. This guide serves as a foundational resource for professionals engaged in the ongoing exploration of these complex and important molecules.

A Technical Guide to the Spectroscopic Data of 3,5-Dinitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

Given the absence of experimentally derived spectra in readily accessible literature, the following tables summarize the predicted spectroscopic data for 3,5-dinitrophenanthrene. These predictions are based on computational models and should be used as a reference for the identification of this compound.

Table 1: Predicted ¹H NMR Spectral Data for 3,5-Dinitrophenanthrene

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.2 - 9.0 | d | 1 | Aromatic H |

| ~8.9 - 8.7 | m | 2 | Aromatic H |

| ~8.5 - 8.3 | d | 1 | Aromatic H |

| ~8.2 - 8.0 | m | 2 | Aromatic H |

| ~7.9 - 7.7 | t | 2 | Aromatic H |

Note: Predicted chemical shifts are estimates and the actual experimental values may vary. The solvent for this predicted spectrum is typically CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for 3,5-Dinitrophenanthrene

| Chemical Shift (ppm) | Carbon Type |

| ~150 - 145 | C-NO₂ |

| ~135 - 120 | Aromatic C & CH |

| ~130 - 125 | Quaternary Aromatic C |

Note: Predicted chemical shifts are estimates and the actual experimental values may vary.

Table 3: Predicted IR Spectral Data for 3,5-Dinitrophenanthrene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1320 | Strong | Symmetric NO₂ stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Note: Predicted vibrational frequencies are estimates and the actual experimental values may vary.

Table 4: Predicted Mass Spectrometry Data for 3,5-Dinitrophenanthrene

| m/z | Relative Intensity (%) | Assignment |

| 268 | 100 | [M]⁺ (Molecular Ion) |

| 222 | Moderate | [M - NO₂]⁺ |

| 192 | Moderate | [M - 2NO₂]⁺ or [M - NO₂ - NO]⁺ |

| 176 | Moderate | [M - 2NO₂ - O]⁺ or [M - 2NO₂ - H₂O]⁺ |

| 164 | Moderate | [C₁₃H₈]⁺ |

Note: Fragmentation patterns are predicted and the relative intensities are estimates.

Experimental Protocols

The following provides a general methodology for the synthesis and spectroscopic characterization of dinitrophenanthrenes, which can be adapted for the specific synthesis and analysis of the 3,5-dinitro isomer.

Synthesis: Nitration of Phenanthrene

The nitration of phenanthrene typically yields a mixture of isomers, and the distribution of these isomers is highly dependent on the reaction conditions.

-

Materials: Phenanthrene, fuming nitric acid, concentrated sulfuric acid, acetic anhydride, dichloromethane, ethanol.

-

Procedure:

-

Dissolve phenanthrene in a suitable solvent such as acetic anhydride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the phenanthrene solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours).

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with water until neutral, and then with a small amount of cold ethanol.

-

The crude product, a mixture of dinitrophenanthrene isomers, will require purification, typically by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to isolate the desired 3,5-dinitrophenanthrene isomer.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified 3,5-dinitrophenanthrene in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for a good signal-to-noise ratio, and a spectral width covering the aromatic region (approximately 7-10 ppm).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of 3,5-dinitrophenanthrene.

Caption: Predicted fragmentation pathway for 3,5-dinitrophenanthrene in Mass Spectrometry.

Methodological & Application

Application Note: Quantification of 3,5-Dinitrophenanthrene using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 3,5-Dinitrophenanthrene. The described protocol provides a reliable and accurate methodology for the determination of this compound in various sample matrices, which is crucial for environmental monitoring, toxicological studies, and quality control in chemical synthesis. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, offering excellent resolution and sensitivity.

Introduction

3,5-Dinitrophenanthrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern due to its potential mutagenic and carcinogenic properties. Accurate and sensitive quantification of this compound is essential for assessing its environmental fate and for ensuring the purity of related chemical entities in research and development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the separation and quantification of aromatic compounds.[1] This method offers a balance of selectivity, sensitivity, and cost-effectiveness, making it a suitable choice for the routine analysis of 3,5-Dinitrophenanthrene.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

-

HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Deionized Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 50% B

-

20-25 min: 50% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 260 nm (based on typical absorbance maxima for dinitrophenanthrene isomers)

Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, deionized)

-

3,5-Dinitrophenanthrene analytical standard (purity >98%)

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3,5-Dinitrophenanthrene and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation (Solid Phase Extraction - SPE)

For complex matrices such as environmental samples, a sample clean-up and concentration step is recommended.

-

Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load 100 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a water/methanol (50:50, v/v) solution to remove interfering polar compounds.

-

Elution: Elute the retained 3,5-Dinitrophenanthrene with 5 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery %) | 95 - 105% |

| Retention Time (RT) | Approximately 12.5 min |

Experimental Workflow Diagram

Caption: Workflow for the quantification of 3,5-Dinitrophenanthrene by HPLC-UV.

Results and Discussion

The developed HPLC-UV method provides a linear response for 3,5-Dinitrophenanthrene over the concentration range of 0.1 to 20 µg/mL, with a correlation coefficient (r²) greater than 0.999, indicating excellent linearity. The method is sensitive, with a limit of detection (LOD) of 0.03 µg/mL and a limit of quantification (LOQ) of 0.1 µg/mL. These sensitivity levels are adequate for the analysis of trace amounts of 3,5-Dinitrophenanthrene in various samples.

The precision of the method was evaluated by replicate injections of a standard solution. The relative standard deviation (RSD) for intra-day and inter-day precision was found to be less than 2% and 3%, respectively, demonstrating the high reproducibility of the method. The accuracy of the method was assessed through recovery studies in spiked samples, with recovery values ranging from 95% to 105%, indicating that the sample preparation and analytical method are free from significant matrix effects and provide accurate quantification.

Conclusion

This application note presents a detailed and validated HPLC-UV method for the quantification of 3,5-Dinitrophenanthrene. The method is simple, rapid, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals. The provided protocol can be readily implemented in a laboratory setting for routine analysis and quality control purposes.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship of method development, validation, and application.

References

Application Note: High-Resolution GC-MS Protocol for the Identification of Dinitrophenanthrene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and differentiation of dinitrophenanthrene (DNP) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Dinitrophenanthrenes are nitrated polycyclic aromatic hydrocarbons (NPAHs) of significant interest due to their potential mutagenic and carcinogenic properties. The structural similarity among DNP isomers presents a significant analytical challenge, necessitating a robust and high-resolution method for their unambiguous identification. This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis workflow. While a comprehensive library of retention times and mass spectra for all DNP isomers is not publicly available, this guide provides a strong foundational method based on the analysis of related NPAHs, enabling researchers to develop and validate a method for their specific DNP isomers of interest.

Introduction

Dinitrophenanthrenes are a class of nitrated polycyclic aromatic hydrocarbons (NPAHs) that can be formed through atmospheric reactions of phenanthrene or from direct emissions from combustion sources. The toxicological properties of NPAHs can vary significantly between isomers, making their accurate identification and quantification crucial for environmental monitoring, toxicology studies, and drug development research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds, offering the high separation efficiency of gas chromatography and the sensitive, selective detection of mass spectrometry. This protocol details a method optimized for the separation and identification of DNP isomers.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general guideline for the extraction of DNP isomers from a solid matrix, which should be optimized based on the specific sample type.

Materials:

-

Sample matrix (e.g., diesel exhaust particulate matter, soil, tissue)

-

Dichloromethane (DCM), pesticide residue grade or higher

-

Hexane, pesticide residue grade or higher

-

Internal Standard (e.g., deuterated phenanthrene, such as Phenanthrene-d10)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., silica gel or Florisil)

-

Concentrator tube

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Internal Standard Spiking: Accurately weigh a known amount of the sample and spike with a known concentration of the internal standard solution. This will be used for quantification and to monitor extraction efficiency.

-

Solvent Extraction:

-

Add a suitable volume of dichloromethane to the sample.

-

Vortex or sonicate the sample for 20-30 minutes to ensure efficient extraction of the analytes.

-

Centrifuge the sample to separate the solid matrix from the solvent.

-

Carefully collect the supernatant.

-

Repeat the extraction process two more times, combining the supernatants.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a small volume (approximately 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.

-

-

Sample Cleanup (if necessary):

-

For complex matrices, a cleanup step using SPE is recommended to remove interferences.

-

Condition the SPE cartridge with hexane followed by dichloromethane.

-

Load the concentrated extract onto the cartridge.

-

Elute the DNP fraction with an appropriate solvent or solvent mixture (e.g., a hexane:dichloromethane gradient). The optimal elution solvent should be determined experimentally.

-

-

Final Concentration and Solvent Exchange:

-

Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis, such as hexane or toluene.

-

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of DNP isomers. A non-polar or semi-polar capillary column is suggested for good separation of these isomers.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |

| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 99.999% purity |

| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow Mode) |

| Inlet Temperature | 280 - 300 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 310 °C, hold for 10 min |

| MS Transfer Line Temp. | 280 - 300 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |

Note on Acquisition Mode: Initially, a full scan analysis is recommended to identify the molecular ions and fragmentation patterns of the DNP isomers using analytical standards. Subsequently, a Selected Ion Monitoring (SIM) method should be developed for increased sensitivity and selectivity, especially for trace-level analysis in complex matrices. For even higher selectivity, a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode is advantageous.

Data Presentation

Expected Fragmentation Patterns

Based on studies of related nitroaromatic compounds, the electron impact mass spectra of dinitrophenanthrene isomers are expected to exhibit characteristic fragmentation pathways. The molecular ion (M+) should be observable. Key fragmentation steps include the loss of nitro groups (NO₂) and subsequent losses of nitric oxide (NO) and carbon monoxide (CO).

Table 2: Predicted Characteristic m/z Values for Dinitrophenanthrene Isomers (C₁₄H₈N₂O₄, Molecular Weight: 268.23 g/mol )

| Ion | Formula | m/z (Expected) | Description |

| [M]⁺ | C₁₄H₈N₂O₄⁺ | 268 | Molecular Ion |

| [M-NO₂]⁺ | C₁₄H₈NO₂⁺ | 222 | Loss of one nitro group |

| [M-2NO₂]⁺ | C₁₄H₈⁺ | 176 | Loss of two nitro groups |

| [M-NO₂-NO]⁺ | C₁₄H₈O⁺ | 192 | Loss of NO₂ and NO |

| [M-NO₂-CO]⁺ | C₁₄H₈N⁺ | 194 | Loss of NO₂ and CO |

It is crucial to confirm these fragmentation patterns by analyzing certified reference standards of the specific dinitrophenanthrene isomers of interest.

Retention Time Data

The retention times of DNP isomers will vary depending on the specific isomer, the GC column used, and the oven temperature program. Due to the lack of a comprehensive, publicly available library of retention indices for all DNP isomers on a standard column like DB-5ms, it is imperative for researchers to determine the retention times of their target isomers by injecting individual analytical standards under the specified GC conditions. This will allow for the creation of an in-house library for accurate peak identification.

Mandatory Visualizations

GC-MS Experimental Workflow

Application Note and Protocol: Interpreting the ¹H NMR Spectrum of 3,5-Dinitrophenanthrene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note provides a comprehensive guide to the interpretation of the ¹H NMR spectrum of 3,5-dinitrophenanthrene, a nitro-substituted polycyclic aromatic hydrocarbon. Due to the limited availability of experimental spectra for this specific compound in public databases, this note presents a predicted spectrum based on established principles of NMR spectroscopy, including substituent effects and spin-spin coupling patterns observed in phenanthrene and related nitroaromatic compounds.

The presence of two strongly electron-withdrawing nitro groups at the C3 and C5 positions significantly influences the electronic distribution within the phenanthrene ring system. This results in a characteristic downfield shift of the aromatic protons, with the magnitude of the shift depending on the proximity to the nitro groups. Understanding these effects is crucial for the correct assignment of the proton signals.

Predicted ¹H NMR Data of 3,5-Dinitrophenanthrene

The ¹H NMR spectrum of 3,5-dinitrophenanthrene is predicted to exhibit eight distinct signals in the aromatic region, corresponding to the eight protons on the substituted phenanthrene core. The strong deshielding effect of the nitro groups is expected to shift all proton signals to a lower field (higher ppm) compared to unsubstituted phenanthrene. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the known spectrum of phenanthrene and the typical substituent chemical shifts for nitro groups on an aromatic ring.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 9.2 - 9.4 | d | Jortho = ~2.0 |

| H-6 | 9.0 - 9.2 | d | Jortho = ~8.5 |

| H-1 | 8.8 - 9.0 | d | Jortho = ~8.0 |

| H-8 | 8.7 - 8.9 | d | Jortho = ~8.0 |

| H-2 | 8.5 - 8.7 | dd | Jortho = ~8.0, Jmeta = ~2.0 |

| H-10 | 8.3 - 8.5 | s | |

| H-9 | 8.1 - 8.3 | s | |

| H-7 | 7.9 - 8.1 | t | Jortho = ~8.0 |

Note: The predicted chemical shifts are relative to TMS at 0.00 ppm. The exact values may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted Spectrum

-

H-4: This proton is ortho to the nitro group at C3 and is expected to be the most deshielded proton, appearing as a doublet at the lowest field due to ortho coupling with H-2.[1]

-

H-6: This proton is ortho to the nitro group at C5 and will also be significantly deshielded, appearing as a doublet due to ortho coupling with H-7.

-

H-1 and H-8: These protons are in a bay-region of the phenanthrene core and are ortho to each other. They are expected to be deshielded and appear as doublets.

-

H-2: This proton is coupled to both H-1 (ortho) and H-4 (meta), and is therefore expected to appear as a doublet of doublets.

-

H-10 and H-9: These protons are singlets as they do not have any adjacent protons to couple with.

-

H-7: This proton is coupled to both H-6 and H-8 (both ortho couplings) and is expected to appear as a triplet.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a nitroaromatic compound such as 3,5-dinitrophenanthrene.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the 3,5-dinitrophenanthrene sample.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Nitroaromatic compounds often have better solubility in DMSO-d₆.

- Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

- Place the sample in the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve a high level of homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

- Set the following acquisition parameters (values may need to be optimized for the specific instrument):

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Number of Scans (NS): Start with 16 or 32 scans and increase if a better signal-to-noise ratio is required.

- Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid clipping the free induction decay (FID) signal.

- Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

- Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

- Spectral Width (SW): Set a spectral width that encompasses the entire expected range of proton signals (e.g., 0 to 12 ppm).

4. Data Processing:

- Apply a Fourier transform to the acquired FID.

- Phase the resulting spectrum to obtain a flat baseline.

- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

- Integrate the peaks to determine the relative number of protons for each signal.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Workflow for ¹H NMR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of 3,5-dinitrophenanthrene.

Caption: Workflow for the interpretation of the 1H NMR spectrum.

References

Application Note: Analysis of 3,5-Dinitrophenanthrene using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract